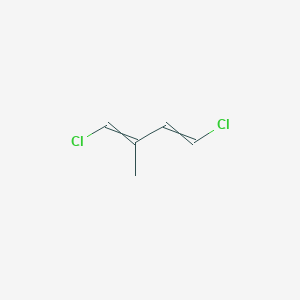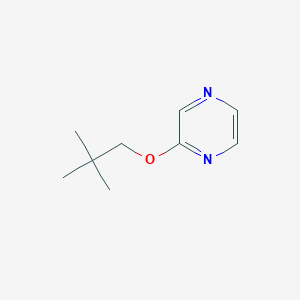![molecular formula C14H12N2O4 B14474142 Dimethyl [(quinoxalin-2-yl)methylidene]propanedioate CAS No. 65159-27-5](/img/structure/B14474142.png)
Dimethyl [(quinoxalin-2-yl)methylidene]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl [(quinoxalin-2-yl)methylidene]propanedioate is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl [(quinoxalin-2-yl)methylidene]propanedioate typically involves the reaction of quinoxalin-2-ylmethylidene with dimethyl acetylenedicarboxylate under specific conditions. One common method involves the use of a catalyst and a solvent to facilitate the reaction. For instance, the reaction can be carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [(quinoxalin-2-yl)methylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into different reduced forms, which may have distinct properties and applications.
Substitution: It can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction could produce quinoxaline-2-ylmethyl alcohols .
Scientific Research Applications
Dimethyl [(quinoxalin-2-yl)methylidene]propanedioate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex quinoxaline derivatives, which are valuable in various chemical reactions and processes.
Biology: This compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of dimethyl [(quinoxalin-2-yl)methylidene]propanedioate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A basic structure that forms the core of many derivatives, including dimethyl [(quinoxalin-2-yl)methylidene]propanedioate.
Imidazo[1,2-a]quinoxalines: These compounds have similar structures but with additional fused rings, leading to different properties and applications.
Pyrazoloquinoxalines: Another class of quinoxaline derivatives with distinct biological activities.
Uniqueness
This compound is unique due to its specific functional groups and the resulting chemical properties.
Properties
CAS No. |
65159-27-5 |
|---|---|
Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
dimethyl 2-(quinoxalin-2-ylmethylidene)propanedioate |
InChI |
InChI=1S/C14H12N2O4/c1-19-13(17)10(14(18)20-2)7-9-8-15-11-5-3-4-6-12(11)16-9/h3-8H,1-2H3 |
InChI Key |
AODIQZKLBJFYCO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CC1=NC2=CC=CC=C2N=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


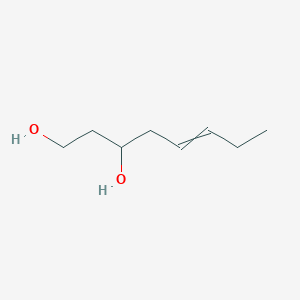
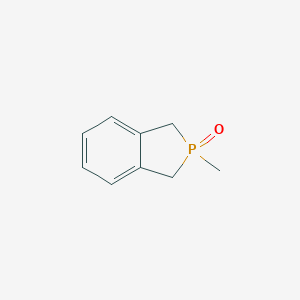
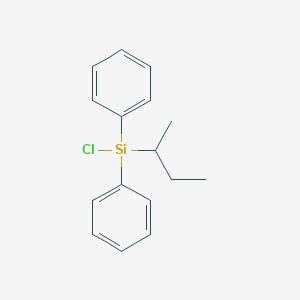
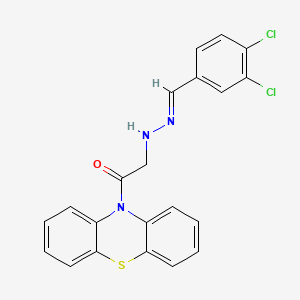


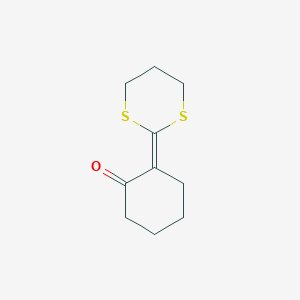

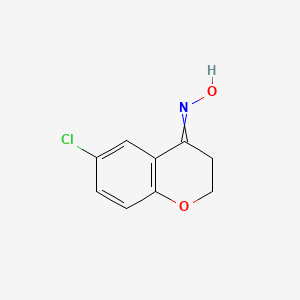
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]phenyl]amino]-9,10-dioxo-, monosodium salt](/img/structure/B14474118.png)
